1h-Pyrimido[5,4-c][1,2,5]oxadiazine
Description
Contextual Overview of Pyrimidine-Fused Oxadiazine Systems
Pyrimidine-fused heterocyclic compounds are a class of molecules where a pyrimidine (B1678525) ring is fused with at least one other heterocyclic ring. These structures are of immense interest due to their diverse biological activities and applications in medicinal chemistry and materials science. derpharmachemica.comcolab.wsnih.gov The fusion of a pyrimidine ring with an oxadiazine ring—a six-membered ring containing one oxygen and two nitrogen atoms—gives rise to pyrimido-oxadiazine systems. The specific arrangement of heteroatoms in both rings significantly influences the electronic distribution, geometry, and ultimately, the chemical and physical properties of the resulting molecule.
The 1,2,5-oxadiazole moiety, also known as furazan, and its N-oxide derivatives (furoxans) are notable for their high nitrogen and oxygen content, which can impart high energy properties. The fusion of such moieties with other heterocycles is a strategy to create novel compounds with unique characteristics. nih.gov While the broader class of pyrimidine-fused heterocycles is well-documented, the specific sub-class of pyrimido-oxadiazines, particularly the 1H-Pyrimido[5,4-c] tandfonline.comderpharmachemica.comcore.ac.ukoxadiazine isomer, remains a frontier in synthetic and applied chemistry. The structural relationship to the more extensively studied pyrimido[5,4-c]pyridazines suggests the potential for interesting biological activities. researchgate.net
Evolution of Research on Pyrimido-Oxadiazine Frameworks
The systematic investigation of fused pyrimidine chemistry dates back over a century, with early work focusing on naturally occurring compounds like uric acid. derpharmachemica.com Over the decades, the synthetic versatility of the pyrimidine ring has led to the creation of a vast library of fused systems, including those with five, six, seven, and eight-membered rings. nih.gov Research into pyrimidine-fused systems has been driven by their pharmacological potential, with derivatives showing a wide range of activities, including anticancer, antiviral, and antimicrobial properties. tandfonline.comcore.ac.uknih.gov
The development of synthetic methodologies has been a key driver in the evolution of this field. Early methods often required harsh reaction conditions and resulted in mixtures of isomers. researchgate.net More recent advancements have focused on developing efficient, one-pot, and regioselective synthetic routes. researchgate.net These modern synthetic strategies, including microwave-assisted synthesis and the use of various catalysts, have made it easier to access novel and complex fused pyrimidine derivatives. colab.ws While specific research on 1H-Pyrimido[5,4-c] tandfonline.comderpharmachemica.comcore.ac.ukoxadiazine is not extensively published, the general progress in the synthesis of related fused heterocycles provides a solid foundation for its future exploration. The synthesis of analogous structures like pyrimido[5,4-c]pyridazines has been achieved through methods like the aza-Wittig reaction followed by heterocyclization, offering potential pathways to the target oxadiazine. researchgate.net
Significance of the 1H-Pyrimido[5,4-c]tandfonline.comderpharmachemica.comcore.ac.ukoxadiazine Core within Heterocyclic Chemistry
The significance of the 1H-Pyrimido[5,4-c] tandfonline.comderpharmachemica.comcore.ac.ukoxadiazine core lies in its unique combination of two biologically important heterocyclic systems. The pyrimidine moiety is a well-established pharmacophore, while the 1,2,5-oxadiazine ring introduces novel structural and electronic features. The presence of the oxadiazine ring, a known bioisostere for other functional groups, can modulate the physicochemical properties of the molecule, potentially leading to enhanced biological activity or improved pharmacokinetic profiles. organic-chemistry.org
The structural analogy to purines and other pyrimidine-fused systems that play crucial roles in biological processes suggests that 1H-Pyrimido[5,4-c] tandfonline.comderpharmachemica.comcore.ac.ukoxadiazine and its derivatives could interact with various biological targets. derpharmachemica.comnih.gov The high nitrogen content of this fused system also makes it a candidate for investigation in materials science as a component of high-energy materials or as a ligand in coordination chemistry.
The exploration of this novel heterocyclic system opens up new avenues for drug discovery and materials science. The development of synthetic routes to access this scaffold is a critical first step that would enable a thorough investigation of its properties and potential applications. The table below provides a comparative overview of related fused pyrimidine systems, highlighting the potential areas of interest for the 1H-Pyrimido[5,4-c] tandfonline.comderpharmachemica.comcore.ac.ukoxadiazine core.
| Fused Pyrimidine System | Key Structural Features | Known Significance/Applications | Reference |
| Pyrimido[5,4-c]pyridazines | Fused pyrimidine and pyridazine (B1198779) rings. | Potential antimicrobial and antifungal agents. | researchgate.net |
| Pyrimido[4,5-d]pyrimidines | Fused pyrimidine rings. | Antitrypanosomal and antileishmanial agents. | nih.gov |
| Pyrazolo[3,4-d]pyrimidines | Fused pyrimidine and pyrazole (B372694) rings. | Inhibitors of tyrosine kinases for cancer therapy. | derpharmachemica.com |
| Thieno[2,3-d]pyrimidines | Fused pyrimidine and thiophene (B33073) rings. | Biologically active compounds. | researchgate.net |
| 1H-Pyrimido[5,4-c] tandfonline.comderpharmachemica.comcore.ac.ukoxadiazine | Fused pyrimidine and 1,2,5-oxadiazine rings. | Largely unexplored, potential for novel biological activities and material properties. |
Structure
3D Structure
Properties
CAS No. |
42394-53-6 |
|---|---|
Molecular Formula |
C5H4N4O |
Molecular Weight |
136.11 g/mol |
IUPAC Name |
1H-pyrimido[5,4-c][1,2,5]oxadiazine |
InChI |
InChI=1S/C5H4N4O/c1-4-5(7-2-6-1)8-3-10-9-4/h1-3,9H |
InChI Key |
BJWIOSBRGOLPGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)N=CON2 |
Origin of Product |
United States |
Synthetic Strategies for 1h Pyrimido 5,4 C 1 2 3 Oxadiazine and Its Analogs
Classic Approaches to Pyrimidooxadiazine Core Formation
The construction of the fused pyrimido researchgate.netnih.govlookchem.comoxadiazine core can be approached through several classic organic synthesis tactics. These include building one ring onto the other via cycloaddition, condensation reactions, or forming the final ring through an intramolecular cyclization event.
Cycloaddition Reactions for Fused Systems
Cycloaddition reactions offer a powerful and often convergent route to complex cyclic systems. For the pyrimido researchgate.netnih.govlookchem.comoxadiazine core, both [4+2] and [5+1] cycloaddition strategies can be envisioned.
A notable approach for the synthesis of 1,2,5-oxadiazine derivatives involves a copper-catalyzed intermolecular formal (5+1) annulation. nih.gov This method utilizes 1,5-diynes and 1,2,5-oxadiazoles, inserting a vinyl cation into the N–O bond of the oxadiazole. nih.gov By analogy, a suitably substituted pyrimidine (B1678525) bearing two alkyne functionalities could potentially undergo a similar copper-catalyzed cyclization with a simple 1,2,5-oxadiazole to construct the fused ring system. This non-diazo approach is practical and atom-economical for generating pyrrole-substituted oxadiazines and could be adapted for the synthesis of the target scaffold. nih.gov
Intramolecular [4+2] cycloaddition is another viable pathway. For instance, the synthesis of dihydrobenzofurans has been achieved by heating an ether with an alkyne side chain, proceeding through a cycloaddition followed by cycloreversion. mdpi.com A similar strategy could be devised where a pyrimidine is functionalized with a diene moiety and a dienophile partner is present on an adjacent part of the molecule or introduced as a separate reagent, leading to the formation of the six-membered oxadiazine ring after a series of transformations. The presence of electron-withdrawing groups, such as a cyano group, has been shown to be essential for such cyclizations to proceed. mdpi.com
Furthermore, the principles of 1,4-cycloaddition reactions, such as those observed with 1,2,4,5-tetrazines and enamines, provide a framework for constructing six-membered nitrogen-containing heterocycles. nih.gov These reactions, promoted by solvents like hexafluoroisopropanol (HFIP), proceed under mild conditions and demonstrate how the mode of cycloaddition can be altered by the reaction environment. nih.gov
Cyclocondensation and Annulation Methodologies
Cyclocondensation and annulation reactions involve the stepwise formation of bonds to build a new ring onto a pre-existing one. These methods are highly versatile and widely used in heterocyclic chemistry.
One common strategy is the reaction of a substituted aminopyrimidine with a 1,3-bielectrophilic compound. The synthesis of pyrimido[4,5-c]pyridazines, for example, has been accomplished by the cyclization of 6-hydrazinoisocytosines with various vicinal dicarbonyl reagents like glyoxal (B1671930) or biacetyl. lookchem.com For the synthesis of 1H-pyrimido[5,4-c] researchgate.netnih.govlookchem.comoxadiazine, a potential route could involve the reaction of a 5,6-diaminopyrimidine derivative with a reagent capable of providing the N-O-N fragment of the oxadiazine ring.
Multi-component reactions (MCRs) offer an efficient way to construct complex molecules in a single step. A new class of pyrimido[5,4-e] researchgate.netnih.govoxazine (B8389632) diones has been synthesized with high yields through a one-pot condensation reaction between thiobarbituric acid, aryl glyoxals, and N-methyl urea. researchgate.net This highlights the potential for a three-component approach to the pyrimido researchgate.netnih.govlookchem.comoxadiazine core, which would offer advantages in terms of operational simplicity and reduced waste. Similarly, efficient one-pot syntheses of pyrimido[4,5-d]pyrimidine (B13093195) derivatives have been developed using reusable ionic liquid catalysts, demonstrating the power of modern catalytic methods in facilitating such transformations. oiccpress.com
Annulation of a new ring onto a pyrimidine core is another well-established strategy. For instance, new methods for the annulation of pyrimidines to thiophenes or furans have been developed via one-pot multistep cascade reactions of 1H-tetrazoles with aliphatic amines. nih.gov This demonstrates the feasibility of constructing diverse fused systems from suitably activated pyrimidine precursors. The synthesis of thiazolo[4,5-c]pyridazine derivatives through the cyclocondensation of 3-oxo-2-arylhydrazonopropanals with 4-thiazolidinones further illustrates the general applicability of this approach for creating fused nitrogen-containing heterocycles. nih.gov
Intramolecular Cyclization and Rearrangement Pathways
Intramolecular reactions are highly effective for forming cyclic structures, often proceeding with high regioselectivity due to the proximity of the reacting functional groups.
A powerful method for forming fused heterocyclic systems is the intramolecular aza-Wittig reaction. This approach has been used to efficiently synthesize pyrimido[5,4-c]pyridazines. researchgate.netresearchgate.netresearchgate.net The process typically involves the reaction of an iminophosphorane with a carbonyl group or an isocyanate within the same molecule to trigger heterocyclization. researchgate.netresearchgate.netresearchgate.net For the target pyrimido researchgate.netnih.govlookchem.comoxadiazine, one could envision a pyrimidine precursor bearing an iminophosphorane and a suitable functional group that can react intramolecularly to form the oxadiazine ring.
Intramolecular oxidative cyclization is another promising route. For example, 3-amino-5-aryl-1,2,4-oxadiazoles have been synthesized from amidoximes using phenyliodine(III) diacetate (PIDA) as an oxidant. rsc.org This mild and efficient method could be adapted to a pyrimidine-substituted amidoxime (B1450833), where intramolecular N–O bond formation would yield the fused oxadiazine ring.
Acid-catalyzed intramolecular cyclization provides another pathway. The synthesis of thiadiazine 1-oxides has been achieved through the acid-induced hydrolysis of a cyano group followed by intramolecular cyclocondensation. nih.gov A similar strategy could be employed for a pyrimidine derivative with appropriate side chains, where treatment with acid would induce the ring-closing reaction to form the desired fused system. nih.gov
Functionalization and Derivatization of Pyrimidooxadiazine Scaffolds
Once the core heterocyclic scaffold is synthesized, its properties can be tuned through the introduction of various functional groups. This functionalization can be achieved through regioselective substitution or by employing a range of modern synthetic reactions.
Regioselective Substitutions on the Fused Rings
The inherent electronic properties of the 1H-pyrimido[5,4-c] researchgate.netnih.govlookchem.comoxadiazine ring system are expected to direct the regioselectivity of substitution reactions. The pyrimidine ring is electron-deficient, and this character is likely enhanced by the fused electron-withdrawing oxadiazole ring.
Directed C-H metalation is a powerful tool for regioselective functionalization. The use of bimetallic bases like TMPZnX·LiX has enabled the regioselective zincation of pyrimidines at the C2 position and pyridazine (B1198779) at the C3 position under mild conditions. nih.gov This suggests that the pyrimidine portion of the fused system could be selectively metalated, allowing for the subsequent introduction of a wide range of electrophiles at a specific position.
The electronic nature of the fused system also influences the reactivity of existing substituents. In a study on 1,2,3-triazole diesters, the C(5) ester group was found to be more reactive towards reduction by sodium borohydride (B1222165) than the C(4) ester group. semanticscholar.org This regioselectivity was attributed to the lower electron density at the C(5) position. A similar effect could be anticipated for the pyrimido researchgate.netnih.govlookchem.comoxadiazine scaffold, where the electron-withdrawing nature of the fused rings would likely render certain positions more susceptible to nucleophilic attack or reduction. For example, a chloro substituent on the pyrimidine ring could be selectively displaced by various nucleophiles. researchgate.net
Introduction of Diverse Chemical Functionalities
A wide array of chemical functionalities can be introduced onto the pyrimidooxadiazine scaffold using modern synthetic methodologies. Cross-coupling reactions are particularly valuable for this purpose.
The functionalization of related fused pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines, has been extensively studied. mdpi.comencyclopedia.pub Suzuki and Sonogashira coupling reactions are commonly employed to introduce aryl, heteroaryl, and alkynyl groups onto the heterocyclic core. mdpi.comencyclopedia.pub These reactions typically use palladium catalysts and are compatible with a broad range of functional groups.
Nucleophilic substitution reactions also play a key role in derivatization. For instance, chloro-substituted pyrimidothiadiazines have been shown to react with secondary amines in boiling ethanol (B145695) to afford the corresponding 7-amino derivatives. researchgate.net A similar strategy could be applied to a chloro-substituted pyrimido researchgate.netnih.govlookchem.comoxadiazine to introduce a variety of amine functionalities.
The introduction of substituents onto the oxadiazine portion of the molecule is also feasible. Studies on the synthesis of 1,2,4-oxadiazin-5(6H)-one derivatives have demonstrated that various aryl and alkyl groups can be incorporated into the oxadiazine ring through the condensation of amidoximes with substituted esters. mdpi.com
The following table summarizes potential functionalization reactions for the pyrimido researchgate.netnih.govlookchem.comoxadiazine scaffold based on methodologies applied to analogous heterocyclic systems.
| Reaction Type | Reagents/Catalyst | Functional Group Introduced | Analogous System | Reference |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl/Heteroaryl | Pyrazolo[1,5-a]pyrimidine | encyclopedia.pub |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl | Pyrazolo[1,5-a]pyrimidine | mdpi.com |
| Nucleophilic Aromatic Substitution | Amine, Base | Amino | Pyrimido researchgate.netnih.govnih.govthiadiazine | researchgate.net |
| C-H Metalation/Electrophilic Quench | TMPZnCl·LiCl, Electrophile (e.g., I2) | Halogen, etc. | Pyrimidine | nih.gov |
| Ring-Closing Metathesis | Grubbs catalyst | Fused azepine/oxepine ring | Pyrimido[4,5-c]azepine/oxepine | nih.gov |
Advanced Synthetic Transformations on the 1H-Pyrimido[5,4-c]mdpi.comnih.govnih.govoxadiazine Core
Advanced synthetic transformations are crucial for constructing complex heterocyclic systems. For scaffolds related to pyrimidooxadiazine, domino processes involving reactions like the aza-Wittig reaction followed by heterocyclization represent a powerful strategy. researchgate.net
The aza-Wittig reaction is the nitrogen analog of the Wittig reaction, where an iminophosphorane (aza-ylide) reacts with a carbonyl compound to form an imine. wikipedia.orgchem-station.com This reaction is particularly useful in its intramolecular version for synthesizing N-heterocycles. wikipedia.org The process typically begins with the formation of an iminophosphorane from an organic azide (B81097) and a phosphine, like triphenylphosphine (B44618), through the Staudinger reaction. chem-station.com
A relevant example is the efficient, one-pot synthesis of pyrimido[5,4-c]pyridazines, a system structurally similar to pyrimidooxadiazines. In this method, an iminophosphorane derived from an azido-pyridazine precursor reacts with an isocyanate. The resulting intermediate undergoes heterocyclization upon the addition of amines, followed by a final cyclization in the presence of a catalytic amount of a base like sodium ethoxide to yield the fused pyrimidine ring system. researchgate.net
Key steps in a potential aza-Wittig-based synthesis:
Iminophosphorane Formation: An appropriately substituted 1,2,5-oxadiazine azide would react with triphenylphosphine to generate the key iminophosphorane intermediate.
Reaction with an Electrophile: This intermediate could then react with an electrophile such as an isocyanate.
Intramolecular Cyclization: A subsequent intramolecular aza-Wittig reaction, where the nitrogen of the ylide attacks a suitably positioned carbonyl group, would lead to the formation of the fused pyrimidine ring, driven by the formation of the highly stable triphenylphosphine oxide byproduct. youtube.com
This strategy offers a sophisticated route to fused systems, allowing for the construction of the pyrimidine ring in a controlled, multi-step, one-pot process. researchgate.net
Modern Synthetic Advancements
Recent years have seen a surge in the development of modern synthetic methods that offer significant advantages over traditional techniques, including enhanced reaction rates, higher yields, increased purity, and improved environmental profiles. These advancements are particularly impactful in the synthesis of fused pyrimidine derivatives.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a transformative technology in synthetic chemistry. nih.gov By utilizing microwave irradiation, reaction mixtures can be heated rapidly and uniformly, leading to a dramatic reduction in reaction times, often from hours to minutes. nih.gov This technique frequently results in higher product yields and cleaner reactions with fewer byproducts compared to conventional heating methods. mdpi.comacs.org
In the context of fused pyrimidine synthesis, microwave irradiation has been successfully employed in various cyclization and multicomponent reactions. For instance, the synthesis of thiazolo[3,2-a]pyrimidine derivatives via a multicomponent reaction saw a significant improvement under microwave conditions. nih.gov Similarly, novel chromenopyrimidine derivatives have been efficiently prepared using microwave energy, highlighting the broad applicability of this technique. acs.org The synthesis of thieno[2,3-d]pyrimidines has also benefited from microwave assistance, enabling the rapid creation of potential anti-cancer agents. nih.gov
The table below illustrates the typical enhancements achieved when switching from conventional heating to microwave irradiation for the synthesis of thiazolo[3,2-a]pyrimidine derivatives. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Product | Conventional Method (Yield/Time) | Microwave Method (Yield/Time) |
|---|---|---|
| 3a | 55% / 24 h | 88% / 8 min |
| 3b | 42% / 24 h | 69% / 8 min |
| 3c | 48% / 24 h | 75% / 8 min |
| 3d | 51% / 24 h | 80% / 8 min |
These examples underscore the power of microwave-assisted synthesis to accelerate the discovery and production of complex heterocyclic compounds. tandfonline.com
Catalyst-Mediated Synthesis of Pyrimidooxadiazines
Catalysis is a cornerstone of modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. The synthesis of fused pyrimidine systems has greatly benefited from the development of novel catalytic methods, including organocatalysis, metal catalysis, and nanocatalysis. acs.orgrsc.org These methods often enable multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a complex product, which is highly desirable for efficiency and atom economy. nih.gov
Organocatalysis: Small organic molecules can act as catalysts, avoiding the use of potentially toxic or expensive metals. For example, L-proline, often used with a co-catalyst like trifluoroacetic acid (TFA), has been employed to synthesize pyrano[2,3-d]pyrimidine derivatives. nih.govacs.org The catalyst activates the substrates, facilitating a cascade of reactions including Michael addition and cyclocondensation to build the fused ring system. acs.org
Metal Catalysis: Transition metals are powerful catalysts for a wide range of transformations. Copper-catalyzed cycloaddition reactions are considered a powerful tool for constructing pyrimidines from alkynes and nitrogen-containing molecules like amidines. mdpi.com Lewis acids such as ZnCl₂ and BF₃·Et₂O have also been used to catalyze the formation of fused pyridine (B92270) and pyrimidine rings. mdpi.com
Nanocatalysis: Catalysts at the nanometer scale offer advantages like high surface area and enhanced reactivity. Various nanocatalysts, such as copper-doped titania (Cu-doped TiO₂) and magnesium oxide (nano-MgO), have been developed for the synthesis of pyrido[2,3-d]pyrimidines, another class of fused pyrimidines. rsc.org These catalysts can often be recovered and reused for multiple reaction cycles, adding a component of sustainability. rsc.org
The general mechanism in these catalyzed reactions often involves the activation of a substrate by the catalyst, followed by a nucleophilic attack and subsequent intramolecular cyclization and dehydration or aromatization to yield the final fused heterocyclic product. rsc.org
Green Chemistry Principles in Pyrimidooxadiazine Synthesis
Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. osi.lv Its principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. miami.edunih.gov
Key green chemistry principles applicable to the synthesis of fused pyrimidines include:
Waste Prevention: Designing syntheses to minimize waste is a primary goal. One-pot and multicomponent reactions are inherently greener as they reduce the number of steps and the need for purification of intermediates, thus minimizing solvent and material waste. nih.gov
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. MCRs are excellent examples of atom-economical reactions. nih.gov
Use of Safer Solvents and Auxiliaries: Traditional syntheses often use hazardous organic solvents. Green approaches prioritize the use of benign solvents like water or ethanol, or eliminate solvents altogether in solvent-free reactions. mdpi.comunigoa.ac.in
Design for Energy Efficiency: Energy requirements should be minimized. Reactions conducted at ambient temperature and pressure are ideal. Microwave-assisted synthesis (as discussed in 2.3.1) and mechanochemical methods like ball milling are energy-efficient alternatives to prolonged conventional heating. nih.govunigoa.ac.in
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can, in principle, carry out a reaction indefinitely. The development of recyclable catalysts, such as certain nanocatalysts, further enhances the green credentials of a synthetic process. rsc.orgnih.gov
By embracing these principles, chemists can develop more sustainable and environmentally friendly routes to valuable heterocyclic compounds like pyrimidooxadiazines and their analogs. nih.gov
Reaction Mechanisms and Reactivity Profiles of 1h Pyrimido 5,4 C 1 2 3 Oxadiazine
Detailed Mechanistic Investigations of Core Formation
The synthesis of pyrimido[5,4-c]pyridazine (B15244889) derivatives, which are structurally related to pyrimido-oxadiazines, has been achieved through a domino process involving an aza-Wittig reaction followed by heterocyclization. researchgate.netresearchgate.net In a one-pot method, an iminophosphorane can be reacted with phenylisocyanate, and the subsequent addition of amines leads to the formation of guanidine (B92328) intermediates. These intermediates are then cyclized in the presence of a catalytic amount of sodium ethoxide to yield the pyrimido[5,4-c]pyridazine ring system. researchgate.netresearchgate.net
Another relevant synthetic approach involves the reaction of amidoximes with esters like maleates or fumarates. nih.gov This method can selectively produce different products, including substituted (1,2,4-oxadiazin-6-yl)acetic acids or their methyl esters, depending on the base and reactant ratios used. nih.gov A plausible mechanism for the formation of the 1,2,4-oxadiazine ring involves the initial nucleophilic attack of the amidoxime (B1450833) on the ester, followed by cyclization. nih.gov
Reactivity towards Electrophilic and Nucleophilic Reagents
The reactivity of the pyrimido[5,4-c] wiley-vch.denih.govresearchgate.netoxadiazine system is influenced by the electron-deficient nature of the pyrimidine (B1678525) and oxadiazine rings. This makes the scaffold susceptible to nucleophilic attack.
Studies on related pyrimido[5,4-e]-as-triazines have shown that these systems react with nucleophiles to give disubstituted products. rsc.org For instance, 7-chloro-1,2-dihydropyrimido[5,4-e]-as-triazine reacts with aqueous sodium hydroxide (B78521) to form a pyrimidotriazine-5,7-dione, with ammonia (B1221849) to yield 5,7-diaminopyrimidotriazine and 5-aminopyrimidotriazin-7(8H)-one, and with butylamine (B146782) to give 5,7-bisbutylaminopyrimidotriazine and 7-butylaminopyrimidotriazine-5(6H)-one. rsc.org These reactions often proceed through a mechanism involving covalent addition of the nucleophile to the pyrimidine ring. rsc.org
The reactivity of pyridines, a component of the pyrimido system, is characterized by a moderate susceptibility to nucleophilic substitution at the ortho- and para-positions and poor reactivity towards electrophiles at the meta-position. nih.gov However, strategies such as temporary dearomatization can convert pyridines into electron-rich intermediates, enhancing their reactivity with electrophiles. nih.gov
The table below summarizes the reactivity of related pyrimidine systems with various nucleophiles.
| Reactant | Nucleophile | Product(s) | Reference |
| 7-Chloro-1,2-dihydropyrimido[5,4-e]-as-triazine | Aqueous Sodium Hydroxide | Pyrimidotriazine-5,7-dione | rsc.org |
| 7-Chloro-1,2-dihydropyrimido[5,4-e]-as-triazine | Ammonia | 5,7-Diaminopyrimidotriazine and 5-Aminopyrimidotriazin-7(8H)-one | rsc.org |
| 7-Chloro-1,2-dihydropyrimido[5,4-e]-as-triazine | Butylamine | 5,7-Bisbutylaminopyrimidotriazine and 7-Butylaminopyrimidotriazine-5(6H)-one | rsc.org |
| 7-Chloro-1,2-dihydropyrimido[5,4-e]-as-triazine | Methanol (with silver oxide) | 5,7-Dimethoxypyrimidotriazine | rsc.org |
Ring Transformations and Scission Pathways
Ring transformation reactions are a significant aspect of the chemistry of pyrimidine-fused systems. The Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism is a common pathway for such transformations in heterocyclic compounds. researchgate.net This mechanism has been observed in the reaction of 1,2,4-oxadiazoles with bidentate nucleophiles like hydrazine, leading to either five-to-five or five-to-six membered ring rearrangements. researchgate.net
In the context of pyrimido[1,2-c]quinazolines, ring transformations have been utilized to prepare pyrimido[2,1-b]quinazolinones from 6-amino-3,4-dihydro-2H-pyrimido[1,2-c]quinazolines. nih.gov Furthermore, the reaction of 5-perfluoroalkyl-1,2,4-oxadiazoles with hydroxylamine (B1172632) can lead to the formation of 5-hydroxyamino-3-perfluoroalkyl-6H-1,2,4-oxadiazin-6-ones through a ring-opening and ring-closure sequence. researchgate.net
Understanding Rearrangement Phenomena in Pyrimidooxadiazine Chemistry
Rearrangement reactions are prevalent in heterocyclic chemistry and can lead to the formation of diverse structural motifs. The Beckmann rearrangement, for example, involves the conversion of an oxime to an amide and proceeds through the migration of a group anti to the leaving group on the nitrogen atom. wiley-vch.de This type of rearrangement is crucial in the synthesis of various pharmaceuticals. wiley-vch.de
Another relevant rearrangement is the ANRORC mechanism, which has been implicated in the synthesis of various heterocycles, including 1,2,4-oxadiazoles and 1,2,4-triazines. researchgate.net This process involves the addition of a nucleophile to the heterocyclic ring, followed by ring opening and subsequent ring closure to form a new heterocyclic system. researchgate.net
The table below outlines key aspects of relevant rearrangement reactions.
| Rearrangement | Description | Key Steps |
| Beckmann Rearrangement | Conversion of an oxime to an amide. | 1. Protonation of the hydroxyl group. 2. Migration of the group anti to the leaving group. 3. Nucleophilic attack by water. 4. Deprotonation and tautomerization. wiley-vch.de |
| ANRORC Mechanism | Addition of a nucleophile, followed by ring-opening and ring-closure. | 1. Nucleophilic addition to the heterocyclic ring. 2. Ring opening to form an intermediate. 3. Ring closure to form a new heterocyclic system. researchgate.net |
Stereochemical Considerations in Pyrimidooxadiazine Reactions
The stereochemistry of reactions involving pyrimidooxadiazine systems is an important consideration, particularly when chiral centers are present or created during a reaction. In the Beckmann rearrangement, the stereochemistry of the starting oxime dictates which group migrates, as the migration is typically anti to the leaving group. wiley-vch.de
While specific stereochemical studies on 1H-pyrimido[5,4-c] wiley-vch.denih.govresearchgate.netoxadiazine are not extensively detailed in the provided search results, the principles of stereochemistry would apply to any reactions involving this core. For instance, in nucleophilic addition reactions, the approach of the nucleophile can be influenced by the steric environment of the heterocyclic system, potentially leading to diastereomeric products if a chiral center is already present.
Spectroscopic and Advanced Characterization of 1h Pyrimido 5,4 C 1 2 3 Oxadiazine Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of 1H-Pyrimido[5,4-c][1,2,5]oxadiazine derivatives. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra provides detailed information about the chemical environment of each atom, enabling unambiguous structure determination.
¹H NMR Spectroscopy: The proton NMR spectra of pyrimidine (B1678525) derivatives exhibit characteristic chemical shifts. For instance, the protons on the pyrimidine ring are typically observed in the aromatic region of the spectrum. In a study of fused pyrimidine derivatives, the pyrimidine NH proton and hydrazone NH proton were observed as singlets at δ 12.59 and 12.39 ppm, respectively. nih.gov The chemical shifts of protons are influenced by the electronic nature of the substituents on the heterocyclic core.
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrimidine and oxadiazine rings are sensitive to their local electronic environment. For example, in some fused pyrimidines, the aromatic carbons appear in the range of δ 111.18–145.10 ppm, while the carbon of a C=S group can be found at approximately δ 205.00 ppm. nih.gov
¹⁴N and ¹⁵N NMR Spectroscopy: Nitrogen-15 NMR spectroscopy is a powerful tool for probing the electronic structure of nitrogen-containing heterocycles like this compound. The chemical shifts of the nitrogen atoms in the pyrimidine and oxadiazine rings are indicative of their hybridization and involvement in resonance. Studies on aminopyrimidines have shown that ring nitrogen shifts are influenced by the β-, χ-, and δ-substituent effects of amino and alkyl groups. researchgate.net Protonation of the nitrogen atoms leads to significant changes in their ¹⁵N NMR chemical shifts, providing information on the basicity of the different nitrogen centers. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Fused Pyrimidine Derivatives.
| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
|---|---|---|---|
| Fused Pyrimidine NH | 12.59 (s) | - | nih.gov |
| Hydrazone NH | 12.39 (s) | - | nih.gov |
| Aromatic Protons | 7.30-8.20 (m) | 111.18-145.10 | nih.gov |
| Pyrimidine H-5 | 8.65 (s) | - | nih.gov |
| C=S Carbon | - | 205.00 | nih.gov |
| Allyl Protons | 6.98 (dd), 7.15 (d), 8.00 (d) | - | nih.gov |
This table is for illustrative purposes and actual chemical shifts can vary based on the specific derivative and solvent used.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are instrumental in identifying the functional groups present in this compound derivatives. These techniques probe the vibrational modes of the molecule, providing a characteristic fingerprint.
IR Spectroscopy: The IR spectra of fused pyrimidines display absorption bands corresponding to the stretching and bending vibrations of various functional groups. For example, the C=N stretching vibration in the pyrimidine ring typically appears in the range of 1644 cm⁻¹. nih.gov The N-H stretching vibrations of amino groups or the pyrimidine ring itself are observed as bands in the region of 3300-3500 cm⁻¹. nih.gov The presence of a C=O group is indicated by a strong absorption band around 1650-1700 cm⁻¹. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying vibrations of non-polar bonds and symmetric stretching modes, which may be weak or absent in the IR spectrum.
Table 2: Characteristic IR Absorption Bands for Fused Pyrimidine Derivatives.
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| N-H | Stretching | 3300-3500 | nih.gov |
| C-H (aliphatic) | Stretching | 2957, 2922 | nih.gov |
| C≡N | Stretching | 2225 | nih.gov |
| C=O | Stretching | 1627-1695 | nih.gov |
| C=N | Stretching | 1588-1644 | nih.govnih.gov |
| C=S | Stretching | 1216 | nih.gov |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound derivatives through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental composition of the compound. mdpi.com The fragmentation pattern observed in the mass spectrum offers valuable clues about the connectivity of atoms within the molecule. The fragmentation of the fused heterocyclic ring system can help to confirm the proposed structure. For instance, the mass spectrum of a fused pyrimidine derivative showed a molecular ion peak corresponding to its calculated molecular formula. nih.gov
Electronic Spectroscopy (UV-Vis and Fluorescence) for Photophysical Properties
Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic transitions and photophysical properties of this compound derivatives.
UV-Vis Spectroscopy: The UV-Vis absorption spectra of pyrimidine derivatives typically show absorption bands in the UV region. osf.io The position and intensity of these bands are influenced by the nature of the substituents and the extent of conjugation in the molecule. The pyrimidine ring itself acts as a π-deficient system, and its electronic properties can be tuned by the introduction of electron-donating or electron-withdrawing groups. osf.io
Fluorescence Spectroscopy: Many pyrimidine derivatives exhibit fluorescence, emitting light upon excitation at a suitable wavelength. osf.io The emission properties, such as the wavelength of maximum emission and the fluorescence quantum yield, are sensitive to the molecular structure and the surrounding environment. For example, some arylpyrimidines exhibit blue-shifted emission with high quantum yields. osf.io The fluorescence of pyrimidine derivatives can be sensitive to pH, with protonation of the pyrimidine ring often leading to a red-shift in the emission and, in some cases, fluorescence quenching. osf.ioacs.org
Table 3: Photophysical Properties of Representative Pyrimidine Derivatives.
| Compound Type | Absorption | Emission | Key Features | Reference |
|---|---|---|---|---|
| Arylpyrimidines | UV region | Violet-blue light | Blue-shifted emission, high quantum yield | osf.io |
| Protonated Pyrimidines | Red-shifted absorption | Red-shifted emission, often quenched | Enhanced electron-withdrawing character | osf.io |
| Pyrimidine-derived α-amino acids | - | Strong fluorescence with conjugated or electron-rich aryl substituents | Solvatochromism and pH sensitivity | acs.org |
X-ray Diffraction for Solid-State Structure and Absolute Configuration
Single-crystal X-ray diffraction analysis can unambiguously establish the connectivity of atoms and the stereochemistry of chiral centers. For example, the crystal structure of a pyrimido[6,1-b] numberanalytics.comipb.ptoxazin-6-one derivative confirmed its molecular structure and provided details about the conformation of the fused rings. academie-sciences.fracademie-sciences.frresearchgate.net In this particular structure, the pyrimidine ring adopted a half-chair conformation, while the oxazine (B8389632) ring was in a chair conformation. academie-sciences.fr The analysis of intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-π stacking, provides insights into the solid-state packing of the molecules. academie-sciences.fr
Emerging and Advanced Characterization Techniques in Fused Heterocycle Research
The field of heterocyclic chemistry is continuously benefiting from the development of new and advanced characterization techniques. numberanalytics.comrsc.org These methods offer enhanced sensitivity, resolution, and information content, enabling a deeper understanding of complex heterocyclic systems.
Advanced NMR Techniques: Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, are invaluable for establishing the connectivity between protons and carbons, which is crucial for the complete assignment of NMR spectra of complex fused heterocycles. ipb.ptnih.gov
Computational Methods: Computational chemistry, including density functional theory (DFT) calculations, has become an indispensable tool in heterocyclic research. numberanalytics.comnih.gov These methods can be used to predict molecular geometries, spectroscopic properties (NMR, IR, UV-Vis), and electronic properties, which can aid in the interpretation of experimental data and guide the design of new compounds with desired properties. rsc.org
Other Emerging Techniques: The development of novel synthetic methodologies, such as microwave-assisted synthesis and green chemistry approaches, is also impacting the characterization of heterocyclic compounds by enabling the rapid and efficient synthesis of new derivatives for study. numberanalytics.com Additionally, techniques like mechanosynthesis, sonosynthesis, and electrosynthesis are emerging as environmentally friendly alternatives for the construction of heterocyclic molecules. nih.gov
Theoretical and Computational Chemistry Approaches to 1h Pyrimido 5,4 C 1 2 3 Oxadiazine
Electronic Structure and Energetic Calculations
The electronic structure is fundamental to understanding the chemical behavior of a molecule. Calculations in this area can reveal details about orbital energies, electron density distribution, and molecular stability.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a mainstay of computational chemistry, balancing accuracy with computational cost, making it ideal for studying systems like pyrimidooxadiazines. ijcce.ac.ir DFT studies on related pyrimidine (B1678525) derivatives have been used to investigate their molecular and electronic structures. mdpi.comresearchgate.net For 1H-Pyrimido[5,4-c] chemicalbook.comnih.govdntb.gov.uaoxadiazine, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to optimize the molecular geometry and calculate key electronic properties. ijcce.ac.ir
These calculations would yield important parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and the kinetic stability of the molecule. mdpi.com A smaller gap generally suggests higher reactivity. Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) map can be generated to identify nucleophilic and electrophilic sites within the molecule, predicting how it might interact with other reagents. dntb.gov.ua
Table 1: Representative DFT-Calculated Electronic Properties for Analogous Heterocyclic Compounds
| Compound Class | Functional/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Tetrahydropyrimidines | B3LYP/6-31G(d,p) | -6.2 | -1.5 | 4.7 |
| Tetrapyrazinoporphyrazines | B3LYP/pcseg-2 | -5.8 | -3.4 | 2.4 |
| Pyrimidine Derivatives | AM1/DFT | -8.9 | -1.1 | 7.8 |
This table presents data from studies on related pyrimidine derivatives to illustrate typical values obtained through DFT calculations. ijcce.ac.irmdpi.comresearchgate.net
High-Level Ab Initio Computational Methods
For more precise energetic and structural information, high-level ab initio methods can be employed. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, provide a more accurate description of electron correlation than standard DFT functionals. While computationally more demanding, they are the gold standard for small to medium-sized molecules when high accuracy is required. For a molecule like 1H-Pyrimido[5,4-c] chemicalbook.comnih.govdntb.gov.uaoxadiazine, these methods could be used to benchmark the results from DFT calculations and to obtain highly accurate reaction and activation energies for key processes.
Computational Modeling of Reaction Mechanisms and Transition States
Understanding the pathways of chemical reactions is crucial for synthesis and for explaining reactivity. Computational modeling can elucidate the step-by-step mechanism of a reaction, including the identification of transient intermediates and the calculation of transition state structures and energies. researchgate.net For the synthesis of the pyrimido[5,4-c] chemicalbook.comnih.govdntb.gov.uaoxadiazine ring system, computational studies could model potential synthetic routes, such as the cyclization of a substituted pyrimidine precursor.
By mapping the potential energy surface, the activation energy for each step can be calculated, allowing for the identification of the rate-determining step. researchgate.net For instance, in the synthesis of related pyrimido[5,4-c]pyridazines, a domino process involving an aza-Wittig reaction followed by heterocyclization has been described, and computational modeling could provide deep insights into the energetics of such a pathway. ekb.egrdd.edu.iq
Conformational Landscape and Tautomerism Studies
Many heterocyclic molecules can exist in different conformations or as a mixture of tautomers. These different forms can have distinct chemical and physical properties. Computational methods are well-suited to explore the conformational landscape of flexible molecules and to determine the relative stabilities of different tautomers.
For 1H-Pyrimido[5,4-c] chemicalbook.comnih.govdntb.gov.uaoxadiazine, the "1H" designation indicates a tautomeric form where a hydrogen atom is attached to a specific nitrogen. Computational calculations would be essential to determine if this is indeed the most stable tautomer. By calculating the relative energies of all possible tautomers in both the gas phase and in different solvents (using implicit or explicit solvent models), the predominant form under various conditions can be predicted. Similarly, if the ring system is not entirely planar, different ring conformations could exist, and their relative energies and the barriers to interconversion could be calculated.
Quantitative Structure-Property Relationship (QSPR) Modeling of Pyrimidooxadiazines
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. researchgate.net These models are built on a set of known compounds and their measured properties and can then be used to predict the properties of new, unsynthesized molecules.
For a series of substituted 1H-Pyrimido[5,4-c] chemicalbook.comnih.govdntb.gov.uaoxadiazine derivatives, a QSPR study could be developed to predict properties like solubility, melting point, or chromatographic retention times. This would involve calculating a wide range of molecular descriptors (e.g., topological, electronic, constitutional) for each derivative and then using statistical methods like multiple linear regression (MLR) to build a predictive model. Such models can be invaluable for prioritizing which derivatives to synthesize and test in a drug discovery or materials science context. researchgate.net
Molecular Docking and Simulation Studies of Molecular Interactions
If 1H-Pyrimido[5,4-c] chemicalbook.comnih.govdntb.gov.uaoxadiazine derivatives are being investigated for biological activity, molecular docking and molecular dynamics (MD) simulations are essential computational tools. nih.gov Molecular docking predicts the preferred orientation of a molecule (a ligand) when bound to a specific biological target, such as a protein or enzyme. nih.gov
For example, if pyrimidooxadiazines were being explored as potential enzyme inhibitors, docking studies could predict how they fit into the enzyme's active site and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding. The results of docking are often expressed as a scoring function, which estimates the binding affinity.
Table 2: Representative Molecular Docking Results for Analogous Pyrimidine-Based Inhibitors
| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |
| Pyrimido[5,4-c]quinolines | Topoisomerase I | Asp533, Arg364 | -8.5 to -9.2 |
| Indene- chemicalbook.comresearchgate.net-Oxadiazine Hybrids | EGFR | Met793, Lys745 | -7.1 to -8.3 |
| Pyridyl-Oxadiazole Derivatives | E. Coli Biotin Carboxylase | Ser289, Arg338 | -6.5 to -7.8 |
This table showcases typical data obtained from molecular docking studies on similar heterocyclic systems, illustrating the insights that can be gained into ligand-protein interactions. nih.govresearchgate.netnih.gov
Following docking, molecular dynamics simulations can be used to study the stability of the ligand-protein complex over time and to observe the dynamics of the molecular interactions in a simulated physiological environment. These simulations provide a more detailed picture of the binding event and can help to refine the design of more potent and selective inhibitors.
Synthetic Applications and Material Science Potential of 1h Pyrimido 5,4 C 1 2 3 Oxadiazine
1H-Pyrimido[5,4-c]sigmaaldrich.comsigmaaldrich.comscripps.eduoxadiazine as Scaffolds in Organic Synthesis
The 1H-Pyrimido[5,4-c] sigmaaldrich.comsigmaaldrich.comscripps.eduoxadiazine scaffold, while not extensively documented, represents a unique fusion of an electron-deficient pyrimidine (B1678525) ring with a 1,2,5-oxadiazine moiety, suggesting a rich and versatile reactivity profile. Fused pyrimidine systems are cornerstones in medicinal and materials chemistry, and the synthetic routes to access them are numerous. nih.gov General strategies for synthesizing fused pyrimidine rings often involve cascade reactions, cycloadditions, or condensation of functionalized pyrimidine precursors. nih.gov
A plausible synthetic approach to the 1H-Pyrimido[5,4-c] sigmaaldrich.comsigmaaldrich.comscripps.eduoxadiazine core would likely involve the construction of the oxadiazine ring onto a pre-existing, suitably substituted pyrimidine. One potential pathway could start from a 5-amino-4-chloropyrimidine derivative, which could undergo nucleophilic substitution with a hydroxylamine-containing reagent, followed by cyclization to form the fused oxadiazine ring.
Another hypothetical route could involve the cyclocondensation of a 4,5-diaminopyrimidine with a reagent that provides the N-O-C fragment of the oxadiazine ring. The reactivity of the resulting scaffold would be characterized by the interplay between the two heterocyclic rings. The pyrimidine portion is generally susceptible to nucleophilic attack, while the oxadiazine ring's properties would be influenced by the nitrogen and oxygen atoms, potentially making it amenable to ring-opening or rearrangement reactions under specific conditions. This scaffold could serve as a precursor for more complex polycyclic systems through further annulation reactions.
Table 1: Hypothetical Synthetic Pathway for 1H-Pyrimido[5,4-c] sigmaaldrich.comsigmaaldrich.comscripps.eduoxadiazine
| Step | Starting Material | Reagent | Intermediate/Product | Reaction Type |
| 1 | 4,6-dichloro-5-aminopyrimidine | R-NH-OH | 4-chloro-5-amino-6-(N-hydroxy-N-R-amino)pyrimidine | Nucleophilic Aromatic Substitution |
| 2 | Intermediate from Step 1 | Base (e.g., NaH) | Substituted 1H-Pyrimido[5,4-c] sigmaaldrich.comsigmaaldrich.comscripps.eduoxadiazine | Intramolecular Cyclization |
This table represents a speculative synthetic route based on known heterocyclic chemistry, as direct experimental data for this specific synthesis is not currently available in the literature.
Development of Advanced Functional Materials
Fused pyrimidine derivatives have emerged as promising building blocks for advanced functional materials due to their rigid, planar structures and unique electronic properties. nih.gov These characteristics facilitate strong π-π stacking interactions, which are crucial for charge transport in organic electronics. For instance, copolymers incorporating pyrimido[4,5-g]quinazoline-4,9-dione have been shown to act as p-type semiconductors in organic thin-film transistors (OTFTs). Similarly, derivatives of pyrimido[5,4-g]pteridine are utilized as high-performance pigments and in the fabrication of color filters, highlighting the tunability of their optical properties. nih.gov
The 1H-Pyrimido[5,4-c] sigmaaldrich.comsigmaaldrich.comscripps.eduoxadiazine system combines the electron-accepting nature of the pyrimidine ring with the 1,2,5-oxadiazine moiety, which is related to the 1,2,5-oxadiazole N-oxide (furoxan) group known for its strong electron-withdrawing capabilities. This combination could lead to materials with low-lying LUMO (Lowest Unoccupied Molecular Orbital) energy levels, making them potential candidates for n-type semiconductors or components in donor-acceptor type polymers for organic photovoltaics.
Furthermore, the introduction of the N-oxide-like feature in the oxadiazine ring could impart interesting photophysical properties. Studies on related sigmaaldrich.comsigmaaldrich.comscripps.eduoxadiazolo[3,4-d]pyridazine N-oxides have shown that the N-oxide group significantly influences the luminescence and quantum yield of the molecules. nih.govresearchgate.net By analogy, derivatization of the 1H-Pyrimido[5,4-c] sigmaaldrich.comsigmaaldrich.comscripps.eduoxadiazine core could allow for the fine-tuning of its absorption and emission spectra, opening possibilities for applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors. The high nitrogen content also suggests potential as energetic materials, similar to other nitrogen-rich fused pyrimidines like tetraazidopyrimido[5,4-d]pyrimidine. tcichemicals.com
Table 2: Potential Applications of Fused Pyrimidine Systems in Material Science
| Fused Pyrimidine System | Demonstrated/Potential Application | Relevant Properties |
| Pyrimido[4,5-g]quinazoline-dione | Organic Semiconductors (p-type) | π-conjugated structure, good charge transport |
| Pyrimido[5,4-g]pteridine | Pigments, Color Filters | Strong absorption in the visible spectrum, high stability |
| sigmaaldrich.comsigmaaldrich.comscripps.eduOxadiazolo[3,4-d]pyridazine | Fluorescent Dyes | Tunable emission spectra, potential for OLEDs |
| Tetraazidopyrimido[5,4-d]pyrimidine | Energetic Materials | High nitrogen content, high heat of formation |
| 1H-Pyrimido[5,4-c] sigmaaldrich.comsigmaaldrich.comscripps.eduoxadiazine | Hypothesized: n-type semiconductors, OLEDs, sensors | Electron-deficient core, potential for luminescence |
Role in Catalyst Design and Mechanistic Investigations
Nitrogen-containing heterocycles are ubiquitous as ligands in transition metal catalysis. sigmaaldrich.comscripps.edu Their nitrogen atoms can act as strong σ-donors, forming stable complexes with a wide range of metals. These complexes are central to numerous organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. mdpi.commerckmillipore.com Fused pyrimidine systems, with their multiple nitrogen atoms in a defined geometric arrangement, offer potential as multidentate ligands.
The 1H-Pyrimido[5,4-c] sigmaaldrich.comsigmaaldrich.comscripps.eduoxadiazine scaffold possesses four nitrogen atoms and one oxygen atom, all of which are potential coordination sites. This multidentate character could allow it to act as a pincer-type or chelating ligand, stabilizing metal centers and influencing their catalytic activity and selectivity. The specific arrangement of nitrogen atoms in the fused ring system could create unique coordination pockets, potentially enabling novel reactivity. For example, N-heterocyclic carbene (NHC) ligands, which are among the most powerful ligands in modern catalysis, are often derived from five-membered nitrogen-containing heterocycles, but the principles of strong σ-donation and steric tunability can be extended to other N-heterocyclic systems. sigmaaldrich.comsigmaaldrich.comacs.org
While direct catalytic applications of 1H-Pyrimido[5,4-c] sigmaaldrich.comsigmaaldrich.comscripps.eduoxadiazine have not been reported, the synthesis of other fused pyrimidines has been achieved using catalytic methods. For instance, copper-catalyzed domino reactions have been employed for the efficient synthesis of pyrimidine-fused quinolines without the need for external ligands, suggesting the substrate itself or intermediates can interact effectively with the metal catalyst. The development of nano-catalysts has also provided efficient routes to various pyridopyrimidine scaffolds. nih.gov
Mechanistic investigations involving a hypothetical 1H-Pyrimido[5,4-c] sigmaaldrich.comsigmaaldrich.comscripps.eduoxadiazine-metal complex would focus on how the electronic properties of the ligand influence the key steps of a catalytic cycle, such as oxidative addition and reductive elimination. The electron-deficient nature of the pyrimidine ring could enhance the electrophilicity of the metal center, which could be beneficial for certain catalytic transformations.
Table 3: Examples of Catalysis Involving Fused Pyrimidine Systems
| Catalytic Process | Role of Fused Heterocycle | Metal/Catalyst | Reaction Type |
| Synthesis of Pyrimidine Fused Quinolines | Substrate | Copper(II) Chloride | Domino C-C/C-N Coupling |
| Synthesis of Pyrido[2,3-d]pyrimidines | Product | Nano-magnetite complex | Multicomponent Reaction |
| Ethylene Oligomerization | Pincer Ligand | Chromium(III) | Oligomerization |
| Various Cross-Coupling Reactions | Ancillary Ligand (as NHC) | Palladium, Ruthenium, etc. | Cross-Coupling, Metathesis |
Q & A
Q. What are the established synthetic routes for 1H-Pyrimido[5,4-c][1,2,5]oxadiazine?
Synthesis typically involves multi-step reactions starting with aminopyrimidine derivatives. Key steps include diazotization of 5-amino-4-mercapto-6-methoxypyrimidine followed by nucleophilic displacement reactions. For example, treatment with ethanolic ammonia or methylamine under reflux conditions can introduce substituents at the 7-position. Acidic or basic hydrolysis may modify functional groups, though harsh conditions risk pyrimidine ring cleavage . Alternative routes use condensation with carbon disulfide and potassium hydroxide, as seen in oxadiazole-thione analogs .
Q. How can researchers confirm the structural identity of this compound?
Structural confirmation requires a combination of spectroscopic and analytical methods:
- NMR spectroscopy (¹H and ¹³C) to map proton environments and carbon frameworks, as demonstrated in thiadiazolo-pyrimidine analogs .
- IR spectroscopy to identify functional groups (e.g., carbonyl or thioether stretches) .
- LC-MS for molecular weight validation and purity assessment .
- Elemental analysis to verify stoichiometry (±0.4% tolerance for C, H, N) .
Q. What are the key stability considerations for handling this compound in experimental settings?
Stability is influenced by:
- pH sensitivity : Acidic conditions may hydrolyze methoxy groups or cleave the pyrimidine ring, as observed in related compounds .
- Thermal stability : Reflux conditions (e.g., in dioxane or THF) require inert atmospheres to prevent oxidation .
- Light/moisture : Store under argon or nitrogen at low temperatures (−20°C) to avoid degradation .
Advanced Research Questions
Q. What mechanistic insights exist for nucleophilic substitution reactions involving this compound?
Mechanistic studies on analogs reveal:
- Diazotization pathways : Diazonium intermediates facilitate substitution at electron-deficient positions (e.g., 7-methoxy displacement by amines) .
- Kinetic monitoring : Use time-resolved NMR or UV-Vis spectroscopy to track reaction progress and intermediate formation .
- Isotopic labeling (e.g., ¹⁵N) to probe nitrogen migration during ring transformations .
Q. How can computational methods predict the reactivity of this heterocyclic system?
Computational strategies include:
- Density Functional Theory (DFT) to model electron density distributions and identify reactive sites (e.g., electrophilic C-4 or nucleophilic N-1) .
- Molecular docking to simulate interactions with biological targets (e.g., enzymes), leveraging structural data from NIST databases .
- Transition state analysis to optimize reaction conditions for regioselective substitutions .
Q. What strategies optimize reaction yields when modifying substituents on the core structure?
Yield optimization methods:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates in nucleophilic substitutions .
- Catalysis : Triethylamine or Me₂NPh in POCl₃-mediated reactions improve phosphorylation efficiency .
- Microwave-assisted synthesis : Reduces reaction times for thermally driven steps (e.g., cyclization) .
Q. How does the compound interact with biological targets, based on structural analogs?
Preliminary insights from analogs suggest:
- Antimicrobial activity : Test via agar diffusion assays against Gram-positive/negative bacteria, as seen in thiadiazolo-pyrimidines .
- Enzyme inhibition : Screen against kinases or reductases using fluorescence-based assays, noting competitive inhibition patterns .
- Structure-activity relationships (SAR) : Modify substituents (e.g., aryl groups at C-7) to enhance binding affinity or reduce cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
